Optalidon vs. Aspirin: Validated Analgesic Activity in Non-Migrainous Headache Model
Optalidon was employed as a reference analgesic compound in a series of eight double-blind, randomized, placebo-controlled, single-dose, crossover studies designed to validate the non-migrainous headache model for acute analgesic evaluation [1]. The study established a significant dose-response relationship for aspirin (250 mg, 500 mg, and 1000 mg), with Optalidon serving alongside aspirin as a reference standard, thereby confirming its established analgesic efficacy profile in a controlled clinical trial setting [2]. Unlike aspirin, which demonstrated a graded dose-response across three dose levels, Optalidon was administered at a fixed combination dose, reflecting its intended clinical use as a fixed-ratio formulation rather than a dose-titrated monotherapy [3].
| Evidence Dimension | Analgesic efficacy validation as reference compound |
|---|---|
| Target Compound Data | Optalidon (aminopyrine-containing formulation) used as reference analgesic; new propyphenazone-containing formulation found to be active |
| Comparator Or Baseline | Aspirin 250 mg, 500 mg, 1000 mg (significant dose-response relationship established); placebo |
| Quantified Difference | Both Optalidon formulations and aspirin demonstrated statistically significant superiority over placebo in the non-migrainous headache model; aspirin showed dose-dependent efficacy whereas Optalidon was evaluated as a fixed-combination active reference |
| Conditions | Eight double-blind, randomized, placebo-controlled, single-dose, crossover studies in outpatients with non-migrainous headache (n=24-36 per study); analgesic effect measured via patient-reported pain relief |
Why This Matters
Optalidon's established role as a reference analgesic in a validated clinical trial model provides procurement justification as a benchmark compound for comparative efficacy studies and headache research protocols.
- [1] von Graffenried B, Nüesch E. Non-migrainous headache for the evaluation of oral analgesics. Br J Clin Pharmacol. 1980;10(Suppl 2):225S-231S. doi:10.1111/j.1365-2125.1980.tb01804.x View Source
- [2] von Graffenried B, Nüesch E. Non-migrainous headache for the evaluation of oral analgesics. Br J Clin Pharmacol. 1980;10(Suppl 2):225S-231S. (Section: 'A significant, dose-response relationship was established for aspirin (250, 500 and 1000 mg).') View Source
- [3] von Graffenried B, Nüesch E. Non-migrainous headache for the evaluation of oral analgesics. Br J Clin Pharmacol. 1980;10(Suppl 2):225S-231S. (Section: 'The test compounds were... new formulations of Optalidon and Tonopan in which the aminopyrine was replaced by propyphenazone. They were all found to be active.') View Source
